Eicosapentaenoyl Serotonin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It inhibits glucagon-like peptide-1 (GLP-1) secretion and fatty acid amide hydrolase (FAAH) activity .

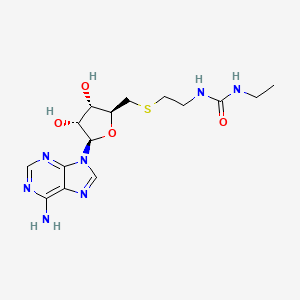

- Its chemical formula is C30H40N2O2.

- CAS No.: 199875-71-3.

Eicosapentaenoyl serotonin: is an N-acyl serotonin, a novel lipid found in the gut.

Scientific Research Applications

Chemistry: EPA-5-HT’s unique structure makes it an intriguing subject for chemical investigations.

Biology: Researchers explore its role in gut health and signaling pathways.

Medicine: Potential applications include metabolic regulation and inflammation modulation.

Industry: Although not widely used yet, its properties may inspire novel drug development.

Mechanism of Action

Target of Action

Eicosapentaenoyl Serotonin is a hybrid molecule patterned after Arachidonoyl Serotonin . It primarily targets the Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid-type 1 (TRPV1) channel . These targets play a crucial role in reducing both acute and chronic peripheral pain .

Mode of Action

This compound acts as a dual antagonist of FAAH and the TRPV1 channel . It inhibits capsaicin-induced TRPV1 channel activation (IC50 = 0.76 µM) without blocking FAAH-mediated hydrolysis of arachidonoyl ethanolamide (IC50 > 50 µM) .

Biochemical Pathways

The serotonin receptors, to which this compound binds, are involved in regulating a diverse array of physiological signaling pathways . These receptors belong to the family of either G protein-coupled receptors (GPCRs) or ligand-gated ion channels . By coupling to Gαi, Gαq/11, or Gαs, the 5-HT receptors exert their influence on several biochemical pathways that are much further downstream .

Pharmacokinetics

It is known that the compound is soluble in dmf, dmso, and ethanol . The solubility of the compound in these solvents suggests that it may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The primary result of this compound’s action is the reduction of both acute and chronic peripheral pain . This is achieved through its antagonistic action on FAAH and the TRPV1 channel .

Action Environment

It is known that the compound is stable at -20°c . This suggests that it may be stable in a variety of environments, although further studies are needed to confirm this.

Future Directions

Omega-3 polyunsaturated fatty acids (PUFAs) can play important roles in maintaining mental health and resistance to stress, and omega-3 PUFAs supplementation can display beneficial effects on both the prevention and treatment of depressive disorders . The roles of odorant receptors (ORs), and those of fatty acid conjugates in the gut are emerging research lines .

Biochemical Analysis

Biochemical Properties

Eicosapentaenoyl Serotonin is known to interact with enzymes such as Fatty Acid Amide Hydrolase (FAAH) and transient receptor potential vanilloid-type 1 (TRPV1) channels . It inhibits glucagon-like peptide-1 secretion and FAAH activity .

Cellular Effects

This compound influences cell function by acting as an antagonist of FAAH and TRPV1 channels . This interaction can impact cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with FAAH and TRPV1 channels . It acts as an inhibitor of FAAH and an antagonist of TRPV1 channels, which can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it can inhibit FAAH activity and glucagon-like peptide-1 secretion .

Metabolic Pathways

This compound is involved in metabolic pathways related to FAAH and TRPV1 channels . It can interact with these enzymes, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes: Detailed synthetic routes are not widely documented, but it can be synthesized through chemical modifications of serotonin or related compounds.

Industrial Production: Currently, there is no large-scale industrial production method for EPA-5-HT.

Chemical Reactions Analysis

Reactions: EPA-5-HT may undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.

Major Products: These reactions could yield derivatives with altered pharmacological properties.

Comparison with Similar Compounds

Uniqueness: EPA-5-HT’s hybrid structure combines features of arachidonoyl serotonin.

Similar Compounds: Arachidonoyl serotonin (Cay-70665) shares some properties.

Properties

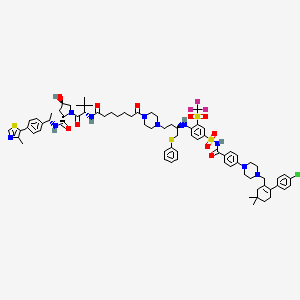

| { "Design of the Synthesis Pathway": "The synthesis pathway of Eicosapentaenoyl Serotonin involves the coupling of eicosapentaenoic acid (EPA) with serotonin. This can be achieved through amidation reaction between the carboxylic acid group of EPA and the primary amine group of serotonin.", "Starting Materials": [ "Eicosapentaenoic acid (EPA)", "Serotonin" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of EPA using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS)", "Step 2: Reaction of the protected EPA with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the active ester", "Step 3: Deprotection of the protected EPA using an appropriate reagent such as tetra-n-butylammonium fluoride (TBAF)", "Step 4: Coupling of the activated EPA with serotonin in the presence of a suitable coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP)", "Step 5: Deprotection of the product to obtain Eicosapentaenoyl Serotonin" ] } | |

CAS No. |

199875-71-3 |

Molecular Formula |

C30H40N2O2 |

Molecular Weight |

460.6 g/mol |

IUPAC Name |

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide |

InChI |

InChI=1S/C30H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h3-4,6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2,5,8,11,14,17-19,22-23H2,1H3,(H,31,34) |

InChI Key |

RYPAMQYLBIIZHL-UHFFFAOYSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |

SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Eicosapentaenoyl Serotonin; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)

![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B607213.png)

![4-amino-5-chloro-N-[[4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;dihydrate;hydrobromide](/img/structure/B607217.png)